3-((S)-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-thienyl)methyl)phenol
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Overview
Description
DPI-125 is a novel opioid receptor mixed agonist that has garnered attention for its potential in pain management and opioid use disorder treatment. It is a small molecule compound with specific activity at the delta, mu, and kappa opioid receptors. DPI-125 is known for producing analgesia with less respiratory depression and reduced abuse liability compared to traditional opioid analgesics .
Preparation Methods
The synthesis of DPI-125 involves the preparation of diarylmethylpiperazine compounds. The synthetic routes and reaction conditions for DPI-125 and similar compounds have been reported in various studies. The preparation typically involves the use of specific reagents and catalysts to achieve the desired chemical structure . Industrial production methods for DPI-125 are still under development, with ongoing research to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
DPI-125 undergoes various chemical reactions, including:
Oxidation: DPI-125 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents to yield reduced forms.
Substitution: DPI-125 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .
Scientific Research Applications
DPI-125 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study opioid receptor interactions and the development of new analgesics.
Biology: Investigated for its effects on opioid receptors in various biological systems.
Medicine: Explored for its potential in pain management and opioid use disorder treatment. .
Industry: Potential applications in the pharmaceutical industry for the development of safer and more effective pain management therapies.
Mechanism of Action
DPI-125 exerts its effects by acting as an agonist at the delta, mu, and kappa opioid receptors. These receptors are G-protein-coupled receptors located in various regions of the nervous system involved in pain transmission and control. By activating these receptors, DPI-125 inhibits neurotransmitter release, leading to analgesic effects. The compound’s high delta receptor potency is associated with its high respiratory safety profile, while its balanced activity at mu and kappa receptors contributes to its reduced abuse potential .
Comparison with Similar Compounds
DPI-125 is compared with other similar compounds, such as DPI-3290, DPI-130, KUST202, and KUST13T02. These compounds are also mixed agonists with varying potencies at the delta, mu, and kappa opioid receptors. DPI-125 stands out due to its high respiratory safety profile and reduced abuse potential, making it a promising candidate for pain management with a wider therapeutic window .
Properties
CAS No. |
419544-49-3 |
---|---|
Molecular Formula |
C20H26N2OS |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-thiophen-3-ylmethyl]phenol |
InChI |
InChI=1S/C20H26N2OS/c1-4-9-21-12-16(3)22(13-15(21)2)20(18-8-10-24-14-18)17-6-5-7-19(23)11-17/h4-8,10-11,14-16,20,23H,1,9,12-13H2,2-3H3/t15-,16+,20+/m1/s1 |
InChI Key |
FMBWMNKYNXVKPK-GUXCAODWSA-N |
SMILES |
CC1CN(C(CN1C(C2=CC(=CC=C2)O)C3=CSC=C3)C)CC=C |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1[C@@H](C2=CC(=CC=C2)O)C3=CSC=C3)C)CC=C |
Canonical SMILES |
CC1CN(C(CN1C(C2=CC(=CC=C2)O)C3=CSC=C3)C)CC=C |
Synonyms |
DPI-125 |
Origin of Product |
United States |
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